Product packaging for 2-Nitropyridin-4-ol(Cat. No.:CAS No. 101654-28-8)

2-Nitropyridin-4-ol

Cat. No.: B008485
CAS No.: 101654-28-8
M. Wt: 140.1 g/mol
InChI Key: NJTUZNXKDOUPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitropyridin-4-ol (CAS 101654-28-8) is a high-purity, nitropyridine-based chemical building block designed for advanced research and development applications. With the molecular formula C5H4N2O3 and a molecular weight of 140.10 g/mol, this compound serves as a versatile precursor and intermediate in organic synthesis . Key Applications and Research Value: Versatile Synthetic Intermediate: Its structure, featuring both a nitro group and a hydroxyl group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules in medicinal chemistry and agrochemical research. It is a key starting material for the synthesis of various heterocyclic compounds. Building Block for Pharmaceuticals: As a substituted pyridine, it is frequently utilized in the exploration and development of new active pharmaceutical ingredients (APIs), contributing to the creation of compounds with potential biological activity. For optimal stability, this product should be stored under an inert atmosphere at 2-8°C . Synonyms for this compound include 4-Hydroxy-2-nitropyridine and 2-Nitro-4-pyridinol . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B008485 2-Nitropyridin-4-ol CAS No. 101654-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUZNXKDOUPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376509
Record name 2-Nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101654-28-8
Record name 2-Nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-pyridinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for 2-Nitropyridin-4-ol

Developing novel synthetic routes for this compound often involves multi-step processes starting from readily available pyridine (B92270) derivatives or exploring alternative nitration and functionalization strategies.

Direct Nitration Strategies and Optimization

Direct nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. Traditional nitration methods often employ harsh conditions, such as the use of mixed concentrated nitric and sulfuric acids, to generate the highly reactive nitronium ion ([NO₂⁺]) researchgate.netacs.org. While this approach is widely used for aromatic nitration, applying it to pyridines requires careful control to achieve regioselectivity and avoid undesirable side reactions researchgate.net.

Optimization of direct nitration strategies for hydroxylated pyridines, such as pyridin-4-ol, would involve exploring factors like the concentration and ratio of nitrating agents, reaction temperature, and reaction time to favor nitration at the 2-position. However, direct nitration of pyridin-4-ol specifically at the 2-position to yield this compound is not explicitly detailed in the provided search results. Some results discuss the nitration of other pyridine derivatives or the challenges of nitrating electron-deficient systems researchgate.netacs.orgsciencemadness.org. For instance, nitration of pyridine N-oxide can occur more readily at the 4-position due to increased electron density sciencemadness.orgresearchgate.net.

Bromination of Nitro Compounds for Precursor Synthesis

Bromination of nitro compounds can serve as a strategy for synthesizing precursors to this compound. This approach typically involves introducing a bromine atom onto a nitropyridine scaffold, which can then be further functionalized or transformed into the desired product.

One example involves the bromination of 3-nitropyridine-2,4-diol to synthesize 5-bromo-3-nitropyridine-2,4-diol (B372812) . This reaction is carried out using elemental bromine in glacial acetic acid at 70°C . The nitro group at position 3 acts as a meta-directing group, while the hydroxyl groups at positions 2 and 4 activate the ring towards electrophilic attack, guiding the bromination to the 5-position . While this specific example yields a brominated dihydroxypyridine, it illustrates the principle of using bromination on a nitropyridine scaffold.

Another instance mentions the bromination of 2-nitropyridin-3-ol to introduce bromine at position 6, often conducted using NBS (N-bromosuccinimide) in dichloromethane (B109758) under reflux for regioselective substitution . These examples highlight the use of bromination to introduce a handle for further transformations on nitropyridine structures.

Multi-step Syntheses from Pyridine Derivatives

Multi-step syntheses from readily available pyridine derivatives are common strategies for preparing substituted nitropyridines, including potential routes to this compound. These routes involve a sequence of reactions, such as functional group interconversions, substitutions, and nitration steps.

One multi-step process outlined in a patent describes the preparation of nitropyridine derivatives, including 2-chloro-3-nitropyridin-4-ol (B1418837), from 2,4-dichloro-3-nitropyridine (B57353) google.com. This involves reacting 2,4-dichloro-3-nitropyridine with sodium acetate (B1210297) in dimethylformamide (DMF) at elevated temperatures (120-125°C) google.com. Another prior art process for 2-chloro-3-nitropyridin-4-ol involves reacting 2,4-dihydroxy-3-nitropyridine (B116508) with phosphorous oxychloride google.com. While these examples focus on a chlorinated analog, they demonstrate the multi-step approach to introduce the nitro and hydroxyl groups at specific positions on the pyridine ring.

Another patented route synthesizes 3-nitropyridine (B142982) from 4-chloropyridine-2-carboxamide (B108429) via a sequence involving bromination, nitration, and diazotization-hydrolysis . This yields 4-chloro-3-nitropyridin-2-ol . These multi-step syntheses highlight the versatility of starting from different pyridine precursors and employing a series of reactions to build the desired substitution pattern.

A multi-component reaction involving alkoxyallenes, nitriles, and carboxylic acids has been reported as a new approach to highly substituted pyridin-4-ol derivatives chim.it. While the specific synthesis of this compound via this method is not detailed, it represents a novel multi-step strategy for accessing the pyridin-4-ol core structure chim.it.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound is crucial for developing environmentally sustainable processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances scispace.comsigmaaldrich.comchemmethod.comcore.ac.uk.

Key principles of green chemistry relevant to chemical synthesis include waste prevention, atom economy, less hazardous chemical syntheses, safer solvents and auxiliaries, and catalysis sigmaaldrich.comcore.ac.ukacs.org. Implementing these principles in the synthesis of this compound would involve designing routes that minimize byproduct formation, utilize efficient reactions that incorporate most of the starting materials into the product (high atom economy), and employ less toxic reagents and solvents sigmaaldrich.comacs.org.

Solvent-Free and Aqueous Reaction Systems

Exploring solvent-free or aqueous reaction systems is a significant aspect of green chemistry, aiming to reduce the environmental impact associated with traditional organic solvents scispace.comsigmaaldrich.comchemmethod.com.

While specific applications to this compound synthesis are not extensively detailed in the provided results, the concept of using water as a reaction medium or conducting reactions under solvent-free conditions is highlighted in the broader context of green chemistry and organic synthesis scispace.comchemmethod.comcore.ac.uk. For example, some catalytic reactions are explored in water rsc.org. Solvent-free conditions have been reported for certain catalytic benzoxazole (B165842) synthesis reactions rsc.org.

Developing solvent-free or aqueous routes for the nitration or functionalization steps involved in this compound synthesis would align with green chemistry principles, reducing the need for volatile organic solvents and their associated environmental and safety concerns.

Use of Environmentally Benign Reagents

Derivatization and Functionalization Strategies

The functionalization of this compound allows for the creation of diverse chemical structures with potentially altered properties. Key strategies involve nucleophilic substitution and reduction of the nitro group.

Halogenated nitropyridinols serve as valuable intermediates for nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group and the leaving group ability of the halide. Nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing substituents like the nitro group on the aromatic ring georganics.sksemanticscholar.org.

Nucleophilic substitution reactions on brominated nitropyridines have been explored, particularly with amine nucleophiles. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that, in addition to the expected substitution products, nitro-migration can also occur depending on the reaction conditions clockss.org. This highlights the complexity and potential for competing reaction pathways in these systems. The use of amines as nucleophiles in substitution reactions is a common strategy for introducing nitrogen-containing functionalities cas.cn. Thiols are also known as potent nucleophiles and can participate in addition and substitution reactions cas.cnacs.org. While direct examples of nucleophilic substitution of a bromine atom in a 2-nitro-bromopyridin-4-ol with specific amines or thiols were not explicitly found, the general reactivity of brominated nitropyridines with these nucleophiles is well-established in related contexts clockss.orgcas.cnacs.org.

Chlorinated nitropyridine analogues also undergo nucleophilic substitution. The synthesis of 2-chloro-3-nitropyridin-4-ol has been reported, suggesting the involvement of substitution chemistry in its formation or subsequent reactions google.com. Nucleophilic substitution of chlorine atoms in dinitropyridine derivatives with amines has been demonstrated as a method to introduce amine functionalities nih.gov. General principles of SNAr chemistry apply to these transformations, where the chlorine atom acts as a leaving group under appropriate conditions and in the presence of a suitable nucleophile georganics.sksemanticscholar.org.

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in the chemistry of nitroaromatic compounds, including nitropyridines. This conversion provides access to aminopyridinols, which are important synthetic intermediates. The reduction of aromatic nitro compounds to the corresponding amines can be achieved through various methods. organic-chemistry.orgdoi.orgmasterorganicchemistry.comnih.gov

Common reducing systems include the use of easily oxidized metals such as iron, tin, or zinc in the presence of acid. masterorganicchemistry.com Hydrogenation catalyzed by transition metals like palladium, platinum, or nickel is also effective. masterorganicchemistry.com Other methods involve the use of SnCl₂ in ethanol, rhodium complexes, tetrahydroxydiboron, and samarium(0) metal. organic-chemistry.org More recent developments include metal-free reductions using reagents like B₂pin₂. doi.org

The reduction of the nitro group typically proceeds through several intermediate stages, including the formation of anion-radicals, nitroso compounds, and hydroxylamines, before yielding the final amine product. nih.gov Biocatalytic approaches using nitroreductase enzymes in combination with co-catalysts have also been developed for the efficient reduction of nitroarenes to anilines, demonstrating high chemoselectivity. researchgate.net

The product of the complete reduction of the nitro group in this compound is 2-aminopyridin-4-ol, which has a PubChem CID of 820936. nih.govfishersci.com

Table 1: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
This compound2762849
2-Aminopyridin-4-ol820936
2-Chloro-3-nitropyridin-4-ol45789635
3-Bromo-5-nitropyridin-4-ol1904593
Substitution of Bromine Atom with Nucleophiles (e.g., Amines, Thiols)

Oxidation of the Hydroxyl Group

The hydroxyl group at the 4-position of this compound is a potential site for oxidation. Oxidation of a hydroxyl group typically leads to the formation of carbonyl derivatives, such as aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions smolecule.comambeed.com. In the context of hydroxypyridines, oxidation of the hydroxyl group at the 4-position can lead to the corresponding pyridone tautomer, which contains a carbonyl group chemtube3d.com.

While specific detailed research findings on the direct oxidation of the hydroxyl group in this compound to a carbonyl other than through tautomerization were not extensively found in the search results, the general reactivity of hydroxyl groups on pyridine rings suggests this is a plausible transformation. For instance, 4-hydroxypyridine (B47283) readily tautomerizes to 4-pyridone, a carbonyl compound chemtube3d.com. Oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide are generally known to be used for the oxidation of hydroxyl groups smolecule.com. Another source mentions chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) for the oxidation of a methoxy (B1213986) group on a nitropyridine, implying similar strong oxidants could affect a hydroxyl group ambeed.com.

The tautomerization between 4-hydroxypyridine and 4-pyridone involves proton transfer and a change in the bonding pattern, effectively converting the hydroxyl group to a carbonyl within the cyclic system chemtube3d.comresearchgate.net. Studies have investigated the tautomerization pathways and found that in polar solvents, the pyridone form is generally more stable than the hydroxypyridine form researchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly those with suitable leaving groups, can participate in these reactions. The presence of the nitro group and the potential for functionalization at other positions on the pyridine ring allow for diverse coupling partners.

While direct examples of palladium-catalyzed cross-coupling reactions specifically using this compound as a direct substrate were not prominently featured, related nitropyridine derivatives and hydroxypyridines have been shown to undergo such transformations. For example, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives, starting from a chlorinated intermediate nih.gov. This involved coupling reactions with boronic acids (Suzuki coupling) or heteroarylamines (Buchwald–Hartwig cross-coupling) at the C-4 position of a chlorinated pyridopyrimidine scaffold nih.gov.

Another study demonstrated palladium-catalyzed coupling reactions of pyridine-3,4-diol (B75182) derivatives after converting the hydroxyl groups into good leaving groups like triflates or nonaflates beilstein-journals.org. These derivatives were successfully used in Sonogashira coupling reactions to construct extended π-systems beilstein-journals.org. The ability to convert hydroxyl groups into effective leaving groups like triflates or nonaflates is relevant to this compound, as it possesses a hydroxyl group that could potentially be similarly functionalized for cross-coupling reactions.

Furthermore, palladium-catalyzed cross-coupling reactions have been explored for other nitropyridine derivatives, such as the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes to synthesize substituted 5-nitro-2-ethynylpyridines researchgate.net. These examples highlight the potential for applying various palladium-catalyzed cross-coupling methodologies to appropriately functionalized this compound derivatives. The choice of palladium catalyst, ligand, base, and reaction conditions is crucial for achieving successful coupling with specific partners nih.govuwindsor.ca.

Intramolecular Cyclization Reactions for Fused Heterocycles

Intramolecular cyclization reactions involving this compound or its derivatives can lead to the formation of fused heterocyclic ring systems. The strategic placement of the nitro and hydroxyl groups, along with potential substituents at other positions, can facilitate cyclization pathways.

Research indicates that nitropyridine derivatives can serve as precursors for the synthesis of fused heterocycles through intramolecular cyclization. For instance, intramolecular palladium-catalyzed C–H arylation of pyridine derivatives has been shown to be a facile method for constructing fused nitrogen-containing heterocycles d-nb.info. This type of reaction involves the formation of a new ring by coupling a C-H bond on the pyridine ring with an aryl halide moiety within the same molecule d-nb.info. While this compound itself might require appropriate functionalization to participate in such a reaction (e.g., introduction of a tethered aryl halide), the principle of intramolecular cyclization for fused ring formation from pyridine derivatives is established.

Another approach involves the cyclization of ortho-substituted amines to prepare fused triazoles nih.gov. Although this example pertains to triazole fusion, it illustrates the concept of intramolecular cyclization driven by the presence of suitably positioned functional groups on a heterocyclic core.

Furthermore, cyclization reactions of monocyclic 5-nitropyridin-2(1H)-ones have been explored, leading to ring transformation processes and the formation of different heterocyclic systems researchgate.net. This suggests that the nitropyridone framework, related to the tautomeric form of this compound, can undergo complex cyclization and rearrangement reactions.

The synthesis of fused bicyclic ambeed.comCurrent time information in Bangalore, IN.whiterose.ac.uk-triazoles from amino acids also highlights the use of intramolecular cyclization as a key step in constructing fused heterocyclic systems researchgate.netacs.org. While not directly involving this compound, these examples underscore the broader synthetic strategies employed for generating fused heterocycles through intramolecular bond formation. The specific fused heterocycles accessible from this compound would depend on the nature and position of additional functional groups incorporated into its structure.

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound would involve introducing asymmetry into the molecule in a controlled manner, leading to enantiomerically enriched products. This is particularly relevant if the derivatives are intended for applications where stereochemistry is critical, such as in pharmaceuticals or agrochemicals.

While specific examples detailing the stereoselective synthesis of chiral this compound derivatives were not extensively found in the search results, the broader field of stereoselective synthesis of chiral pyridine derivatives and other heterocycles provides relevant methodologies.

One approach to stereoselective synthesis involves the use of chiral catalysts or reagents to control the formation of stereocenters during a reaction nih.govmetu.edu.tr. For instance, organocatalytic asymmetric reactions, such as Michael additions, have been employed for the stereoselective synthesis of chiral heterocyclic compounds nih.govmetu.edu.tr.

Another strategy involves the synthesis of chiral building blocks which are then incorporated into the target molecule bldpharm.com. The search results mention "Asymmetric Synthesis Chiral Building Blocks" in the context of related compounds, indicating that this is a recognized approach in the synthesis of chiral nitrogen heterocycles bldpharm.com.

Furthermore, stereoselective transformations of existing chiral centers or the introduction of new chiral centers with controlled relative or absolute stereochemistry are key aspects of this field. For example, the stereoselective synthesis of acyclic amino alcohols containing multiple chiral centers has been achieved through ring-opening reactions of chiral piperidines researchgate.net.

The development of efficient stereoselective methods for creating chiral centers on or adjacent to the this compound core would likely involve asymmetric catalysis, the use of chiral auxiliaries, or the application of enzymatic methods. The specific methodology would depend on the desired chiral structure and the position of the stereocenter.

Data Tables:

Based on the search results, detailed quantitative data specifically for this compound in the context of these advanced synthetic methodologies is limited. However, some general examples from related compounds can illustrate the types of data that would be relevant.

Table 1: Examples of Reactions on Related Pyridine Derivatives

Reaction TypeSubstrate ExampleReagents/ConditionsProduct TypeYield (%)Citation
Oxidation of Hydroxyl (Taut.)4-HydroxypyridinePolar solvents4-Pyridone- researchgate.net
Oxidation of Hydroxyl (General)4-Bromo-2-nitropyridin-3-ol (B3246959)Potassium permanganate or hydrogen peroxideCarbonyl derivatives- smolecule.com
Pd-Catalyzed Cross-CouplingChlorinated pyridopyrimidineBoronic acids / Pd catalystAryl-substituted product- nih.gov
Pd-Catalyzed Cross-CouplingPyridine-3,4-diyl bistriflateTerminal acetylenes / Pd catalyst (Sonogashira)Coupled productsGood beilstein-journals.org
Intramolecular CyclizationPyridine derivative with C-BrPd(OAc)₂, PPh₃, 110 °CFused heterocycle94 d-nb.info

Note: Yields and specific conditions are illustrative examples from related research and may not be directly applicable to this compound without further investigation.

Detailed Research Findings:

Specific detailed research findings focusing exclusively on this compound for each of the outlined subsections were not abundantly available in the provided search results. However, the searches provided insights into the types of transformations possible for similar pyridine and nitropyridine compounds.

For instance, the tautomerization of 4-hydroxypyridine to 4-pyridone is a well-documented phenomenon, influenced by solvent polarity researchgate.net. This fundamental property of hydroxypyridines is relevant to understanding the behavior of this compound.

In the realm of palladium-catalyzed cross-coupling, the successful application of these reactions to halogenated nitropyridines and activated hydroxypyridine derivatives (as triflates or nonaflates) beilstein-journals.orgresearchgate.net suggests that appropriately functionalized this compound could also be viable substrates. The development of selective coupling methods for dihalogenated pyridines highlights the importance of ligand control and reaction conditions nih.gov.

Intramolecular cyclization strategies have been successfully applied to construct fused heterocycles from pyridine precursors d-nb.info. The feasibility of such reactions for this compound would depend on the design of suitable substrates incorporating reactive handles for cyclization.

Stereoselective synthesis in the pyridine series is an active area of research, employing various catalytic and auxiliary-controlled approaches nih.govmetu.edu.trresearchgate.net. While direct examples for this compound were not found, the established methodologies for generating chirality in similar heterocyclic systems provide a basis for potential future work.

Iii. Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that probes the magnetic properties of atomic nuclei to provide detailed insights into the molecular structure and dynamics of a compound. For 2-Nitropyridin-4-ol, both ¹H and ¹³C NMR are particularly informative.

Elucidation of Molecular Structure and Connectivity

¹H NMR spectroscopy is highly effective in determining the number and types of hydrogen atoms in a molecule, as well as their connectivity and electronic environments. The chemical shift (δ) of a proton signal is influenced by neighboring atoms and functional groups, providing clues about its location within the molecule. The multiplicity of a signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, indicating the number of protons on adjacent carbons. Integration of the peak areas provides the relative number of protons giving rise to each signal.

For this compound, the ¹H NMR spectrum would typically show distinct signals for the aromatic protons on the pyridine (B92270) ring and potentially a signal for the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would allow for the assignment of each signal to a specific proton on the ring, confirming the substitution pattern (nitro group at position 2 and hydroxyl group at position 4).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum. The chemical shifts of these signals are sensitive to the hybridization state and electronic environment of the carbon atoms. Analysis of the ¹³C NMR spectrum of this compound would reveal the presence of five distinct carbon signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts would differentiate between the carbon bearing the nitro group, the carbon bearing the hydroxyl group, the nitrogen-bearing carbon, and the remaining two aromatic carbons.

While specific experimental NMR data for this compound was not extensively found in the search results, the principles of NMR can be applied to predict the type of data expected. For instance, aromatic protons typically resonate in the δ 6-9 ppm range, while hydroxyl protons can appear over a wider range, often between δ 4-12 ppm, and their chemical shift can be concentration and temperature dependent due to hydrogen bonding.

Conformational Analysis and Dynamics

For relatively rigid molecules like this compound, extensive conformational analysis by NMR might be less critical compared to flexible molecules. However, NMR can still provide insights into potential tautomerism, such as the equilibrium between the pyridinol form and the pyridinone form (2-nitro-1H-pyridin-4-one). Different tautomers would have distinct NMR spectra, allowing for the identification and quantification of the prevalent form(s) in a given solvent. Changes in temperature or solvent could potentially shift this equilibrium, which could be monitored by variable-temperature NMR or by running spectra in different solvents.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the absolute concentration or purity of a compound without the need for a reference standard of the analyte itself. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For this compound, qNMR could be used to determine its purity by comparing the integral of a characteristic peak of this compound to the integral of a signal from a known amount of an internal standard added to the sample. This is particularly useful in quality control and for verifying the purity of synthesized material.

qNMR can also be applied to monitor chemical reactions involving this compound. By taking NMR spectra of reaction aliquots at different time points, the consumption of starting material and the formation of products can be quantified by integrating characteristic signals, providing information about reaction kinetics and conversion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements of ions, allowing for the determination of their elemental composition. Coupled with fragmentation analysis, HRMS is invaluable for confirming the structure of organic molecules.

Accurate Mass Determination and Elemental Composition

HRMS precisely measures the mass-to-charge ratio (m/z) of ions, typically with an accuracy of a few parts per million (ppm). This accurate mass measurement, particularly of the molecular ion or a characteristic adduct (e.g., [M+H]⁺, [M+Na]⁺), can be used to unequivocally determine the elemental composition of the compound.

For this compound, with the molecular formula C₅H₄N₂O₃, the calculated monoisotopic mass is 140.02219 Da. An HRMS experiment would aim to detect the molecular ion or a protonated molecule [M+H]⁺ with an m/z of 141.02947. The measured accurate mass would then be compared to the theoretical mass calculated from the elemental composition, confirming the molecular formula. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. In MS/MS experiments, selected precursor ions (e.g., the molecular ion) are fragmented, and the m/z values of the resulting product ions are measured.

The fragmentation of an organic molecule in a mass spectrometer follows predictable pathways based on the molecule's structure and functional groups. By analyzing the masses of the fragment ions, deductions can be made about the substructures present in the molecule and how they are connected. Common fragmentation processes include the cleavage of bonds, rearrangements, and the loss of small neutral molecules like water, carbon monoxide, or parts of functional groups.

For this compound, fragmentation could involve the loss of the nitro group (-NO₂), a hydroxyl radical (-OH), or other small neutral fragments from the pyridine ring. Analyzing these fragmentation pathways and the resulting fragment ions would provide further evidence to support the proposed structure of this compound. While specific fragmentation data for this compound was not found, understanding common fragmentation patterns in nitrogen-containing aromatic compounds and those with nitro and hydroxyl groups allows for the prediction of potential fragment ions.

Illustrative HRMS Data (Predicted)

While experimental data for this compound fragmentation is not available from the search results, the following table illustrates the type of information that would be obtained from an HRMS experiment, including predicted accurate mass for common ions.

Ion TypePredicted m/zElemental Composition (Predicted)Possible Fragmentation Event
[M+H]⁺141.02947C₅H₅N₂O₃Molecular Ion + H⁺
[M+Na]⁺163.01141C₅H₄N₂O₃NaMolecular Ion + Na⁺
[M-H]⁻139.01491C₅H₃N₂O₃Molecular Ion - H⁻
[M+NH₄]⁺158.05601C₅H₈N₃O₃Molecular Ion + NH₄⁺
[M-NO]⁺--Loss of NO
[M-NO₂]⁺--Loss of NO₂
[M-H₂O]⁺--Loss of H₂O

Note: Fragment ion m/z values and elemental compositions are illustrative and based on common fragmentation pathways for similar compounds. Experimental data would be required for definitive assignments.

These spectroscopic and advanced analytical techniques, particularly NMR and HRMS, are essential for the unequivocal identification and characterization of this compound, providing a detailed understanding of its molecular structure and properties.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds, including this compound and its potential derivatives. By subjecting selected ions (precursor ions) to fragmentation and analyzing the resulting fragment ions, detailed information about the molecule's structure and the presence of specific functional groups can be obtained. While direct MS/MS data specifically for this compound is not extensively detailed in the provided search results, studies on related nitropyridine derivatives illustrate the utility of this technique. For instance, the mass spectrum of 2-amino-4-methyl-5-nitropyridine (B42881) showed a protonated molecule at m/z 154, with a possible fragment ion at m/z 108 corresponding to the loss of the nitro functional group. swan.ac.uk This demonstrates that MS/MS can reveal characteristic fragmentation pathways associated with the nitro group and the pyridine ring system in nitropyridine compounds. Analysis of fragmentation patterns in MS/MS experiments can help differentiate between isomeric structures and confirm the presence and location of substituents in derivatives of this compound. Studies on other compound classes, such as 1,2,4-oxadiazoles, also highlight how ESI-MS/MS can distinguish between isomeric forms based on their distinct fragmentation pathways. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique fingerprint for identification and structural analysis. IR spectroscopy measures the absorption of infrared radiation due to changes in the molecule's dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in the molecule's polarizability during vibration. uni-siegen.de

Identification of Functional Groups and Molecular Vibrations

Vibrational spectroscopy is invaluable for identifying the key functional groups present in this compound, namely the nitro group (-NO₂) and the hydroxyl group (-OH), as well as the pyridine ring system. Characteristic stretching and bending vibrations of these groups appear in specific regions of the IR and Raman spectra.

For nitro compounds, asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed. Asymmetric stretching usually appears in the region of 1500-1625 cm⁻¹, while symmetric stretching is found between 1300 and 1400 cm⁻¹. esisresearch.orgresearchgate.net The presence of these bands in the spectrum of this compound would confirm the presence of the nitro group.

The hydroxyl group's O-H stretching vibration is expected to appear as a broad band in the high-wavenumber region (typically 3200-3600 cm⁻¹), the exact position and shape being sensitive to hydrogen bonding. researchgate.netlibretexts.org C-O stretching vibrations are also characteristic and can be identified. researchgate.net

Vibrations of the pyridine ring, including C=C and C-N stretching modes and C-H bending modes (both in-plane and out-of-plane), contribute to the complexity of the spectra and provide information about the ring's structure and substitution pattern. esisresearch.orgresearchgate.net Theoretical calculations, often performed using Density Functional Theory (DFT), are frequently used to predict vibrational frequencies and assist in assigning experimental bands to specific molecular motions. researchgate.netnajah.edunih.gov Comparing experimental spectra with calculated spectra for different possible tautomers or conformers can help determine the most stable form of this compound in the solid state or in solution.

Data from related nitropyridine compounds illustrate typical vibrational assignments:

Functional Group/VibrationApproximate IR Range (cm⁻¹)Approximate Raman Range (cm⁻¹)NotesSource
NO₂ Asymmetric Stretch1500-16251500-1625Strong intensity researchgate.net
NO₂ Symmetric Stretch1300-14001300-1400Strong intensity researchgate.net
O-H Stretch3200-3600-Broad band, sensitive to hydrogen bonding researchgate.netlibretexts.org
C=C and C-N Ring Stretch1100-16351100-1635Medium to strong intensity researchgate.net
Aromatic C-H Stretch> 3000> 3000 esisresearch.orgresearchgate.net
C-H In-Plane Bend1000-13001000-1300Weak to medium intensity
C-H Out-of-Plane Bend750-999750-999Variable intensity

Hydrogen Bonding Network Analysis

Vibrational spectroscopy, particularly IR, is a sensitive tool for investigating hydrogen bonding interactions. The presence and nature of hydrogen bonds involving the hydroxyl group and potentially the nitro group or the pyridine nitrogen atom in this compound can significantly affect the O-H stretching frequency and bandwidth. A broad band shifted to lower wavenumbers compared to a free O-H stretch is indicative of hydrogen bonding. researchgate.netlibretexts.org Analysis of these spectral features can provide information about the strength and extent of the hydrogen bonding network in the solid state or in concentrated solutions. Studies on other molecules with hydroxyl and nitro groups demonstrate how IR spectroscopy reveals intramolecular and intermolecular hydrogen bonding. researchgate.net For instance, intramolecular hydrogen bonding is suggested by O-H stretching bands near 3450 cm⁻¹. researchgate.net The pyridine nitrogen and nitro group oxygen atoms can act as hydrogen bond acceptors. researchgate.netutoronto.ca

Polymorphism and Solid-State Characterization

Vibrational spectroscopy, along with techniques like X-ray diffraction, is crucial for the characterization of different solid-state forms (polymorphs) of a compound. Polymorphs are different crystalline structures of the same molecule, which can exhibit distinct physical properties, including spectroscopic behavior. Differences in crystal packing and intermolecular interactions, such as hydrogen bonding, in different polymorphs can lead to observable shifts and changes in the intensity and shape of vibrational bands in IR and Raman spectra. utoronto.caresearchgate.net By comparing the vibrational spectra of different solid samples of this compound, it is possible to identify and differentiate between potential polymorphic forms. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which occur when electrons are excited from lower to higher energy levels upon absorption of UV or visible light. technologynetworks.com This technique is particularly useful for characterizing conjugated systems and molecules containing chromophores, such as the nitropyridine core of this compound.

Electronic Structure and Absorption Properties

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* electronic transitions within the molecule. The pyridine ring and the nitro group are significant chromophores. The electronic structure and the positions and intensities of the absorption bands are influenced by the substitution pattern and the electronic properties of the substituents. sav.sk

Studies on related nitropyridine derivatives show that absorption spectra typically display multiple bands. For example, 6-amino-5-nitropyridin-2-ol (B1280307) shows two weaker high-energy bands around 237 nm and 295 nm, and a strong lowest-energy band with a maximum around 368-379 nm, depending on the solvent. acs.org The lowest-energy band is often attributed to π→π* transitions involving the conjugated system of the molecule. acs.org The nitro group can also contribute to n→π* transitions, which are typically lower in energy but can be "dark states" with low oscillator strength. acs.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict electronic transitions and interpret the experimental UV-Vis spectra. nih.govsci-hub.seresearchgate.net These calculations can help assign observed absorption bands to specific electronic transitions and provide insights into the molecular orbitals involved (e.g., HOMO and LUMO). najah.eduresearchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is related to the lowest energy electronic transition and can provide an indication of the molecule's reactivity and optical properties. sci-hub.seresearchgate.netresearchgate.net

Solvatochromic Studies and Solvent Effects

Solvatochromic studies investigate the influence of solvents on the absorption and emission spectra of a chemical compound. For molecules with significant dipole moments or those capable of hydrogen bonding, such as substituted pyridines like this compound, changes in solvent polarity and hydrogen bonding capacity can lead to observable shifts in UV-Vis spectra. These shifts provide insights into the electronic transitions of the molecule and its interactions with the solvent environment. Studies on related nitropyridine derivatives, such as 4-nitropyridine (B72724) N-oxide, have demonstrated the significant role of solvent hydrogen-bond donation capability in inducing solvatochromic shifts in absorption spectra. researchgate.netnih.gov Analysis using empirical solvent parameters can reveal the importance of different types of interactions, including dispersion forces, particularly in non-hydrogen-bond donating solvents. nih.gov Preferential solvation models can be applied to understand the behavior of solvatochromic probes in binary solvent mixtures, providing insights into solute-solvent and solvent-solvent interactions. researchgate.netresearchgate.netacs.org

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of solid materials. It provides detailed information about the arrangement of atoms in a crystal lattice, which is crucial for understanding the compound's solid-state properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is employed to obtain a detailed three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine the precise positions of atoms, bond lengths, bond angles, and torsion angles. For chiral molecules or to confirm the absolute configuration of a non-chiral molecule in a specific crystal form, SCXRD can be used for absolute structure determination. Studies on related organic compounds, including substituted pyridines, utilize SCXRD to confirm synthesized structures and understand their solid-state forms. researchgate.netresearchgate.netanu.edu.au The analysis of single crystal data allows for the refinement of the crystal structure and provides a comprehensive picture of the molecular conformation and arrangement within the unit cell. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline material. Unlike SCXRD, which requires a single crystal, PXRD is performed on a powdered sample. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline phase(s) present in the sample. PXRD is valuable for identifying crystalline compounds by comparing the experimental pattern to databases, assessing the purity of a sample by identifying peaks from impurities, and studying polymorphism (different crystalline forms of the same compound). researchgate.netresearchgate.netresearchgate.netlibretexts.org It can also be used to determine and refine lattice parameters and analyze crystallite size. libretexts.org PXRD is a convenient and often preferred method when single crystals are difficult to obtain. libretexts.org

Hyphenated Techniques in Analytical Research

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. These techniques are indispensable for analyzing complex mixtures and profiling impurities in chemical samples.

LC-MS and GC-MS for Mixture Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used in analytical chemistry, including the characterization and quality control of organic compounds like this compound.

LC-MS is suitable for analyzing a wide range of compounds, including polar and less volatile substances. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase in a liquid chromatography column. The separated components then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z) and provides fragmentation patterns. This information is used to identify and quantify the compounds. LC-MS is frequently used for purity determination and impurity profiling in pharmaceutical analysis. universiteitleiden.nlnih.govresearchgate.netmedwinpublishers.comresearchgate.net

GC-MS is typically used for the analysis of volatile and semi-volatile compounds. The sample is vaporized and carried by an inert gas through a gas chromatography column, where components are separated based on their boiling points and interaction with the stationary phase. Similar to LC-MS, the separated components are then detected and identified by a mass spectrometer. GC-MS is effective for identifying residual solvents, byproducts, and degradation products. scioninstruments.comfilab.frcsic.esmedwinpublishers.comajrconline.orgrsc.orgresearchgate.net Both LC-MS and GC-MS provide detailed molecular information and can be used to identify unknown impurities by comparing their mass spectra to spectral libraries. scioninstruments.comajrconline.org Impurity profiling using these techniques is a critical aspect of ensuring the quality and safety of chemical substances. medwinpublishers.comresearchgate.netconicet.gov.ar

HPLC and UPLC for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques for assessing the purity and achieving the separation of chemical compounds like this compound. These chromatographic methods are widely utilized in chemical synthesis, quality control, and research to isolate target compounds from reaction mixtures and identify and quantify impurities.

The principle behind HPLC and UPLC relies on the differential partitioning of analytes between a stationary phase and a mobile phase as they travel through a column labcompare.comwjpmr.com. For compounds like this compound, reversed-phase chromatography is a commonly employed mode. In this mode, the stationary phase is non-polar, and the mobile phase is a mixture of a polar solvent (typically water or an aqueous buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) shodexhplc.com. The separation is achieved based on the differences in polarity and hydrophobicity between this compound and other components in the sample, causing them to elute from the column at different retention times labcompare.comwjpmr.com.

Purity assessment using HPLC typically involves injecting a sample of this compound onto the column and detecting the eluting compounds using a suitable detector, such as a UV-Vis detector, given that nitropyridine derivatives often have chromophores that absorb UV light researchgate.net. The purity is then determined by comparing the peak area of this compound to the total area of all detected peaks in the chromatogram ijpsjournal.com. For related compounds, HPLC has been used to confirm high purity levels, such as ≥ 99% for 2-Chloro-4-nitropyridine chemimpex.com and ≥ 98.0% for 2-Chloro-4-nitropyridin-3-ol msesupplies.com.

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) americanlaboratory.comlcms.cz. This results in increased chromatographic efficiency, higher resolution, greater sensitivity, and significantly reduced run times compared to traditional HPLC americanlaboratory.comnih.gov. These advantages make UPLC particularly valuable for high-throughput analysis and for separating complex mixtures or compounds with very similar properties americanlaboratory.comwaters.com. While specific detailed research findings or data tables for the UPLC or HPLC purity assessment and separation of this compound were not identified in the conducted literature search, the principles and benefits of these techniques are directly applicable to its analysis. Method development for both HPLC and UPLC involves optimizing parameters such as the choice of stationary phase, mobile phase composition (including solvent ratio and pH), flow rate, column temperature, and detection wavelength to achieve optimal separation and accurate purity determination wjpmr.comijpsjournal.com.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and vibrational properties.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of understanding molecular reactivity within the framework of Frontier Molecular Orbital Theory. wuxibiology.comirjweb.com The HOMO represents the energy level of the most accessible electrons for donation, while the LUMO represents the energy level of the lowest energy orbital available to accept electrons. irjweb.comedu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comedu.krdacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy for electron transfer. irjweb.comedu.krd Conversely, a larger gap indicates greater stability and lower reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack on a molecule. nih.govresearchgate.netpsu.eduelsevier.com The MEP surface depicts the electrostatic potential energy that a positive point charge would experience at various points around the molecule. Regions with negative electrostatic potential (typically shown in red or blue) are electron-rich and are likely to be attacked by electrophiles, while regions with positive electrostatic potential (typically shown in green) are electron-poor and are susceptible to nucleophilic attack. nih.govelsevier.com Mapping the MEP of 2-Nitropyridin-4-ol can reveal the areas of highest and lowest electron density, providing valuable insights into its reactive sites and how it might interact with other charged species or polar molecules. nih.govpsu.edu

Natural Bond Orbital (NBO) analysis is a method used to understand the bonding nature, charge transfer, and hyperconjugative interactions within a molecule. wuxibiology.comacs.orgresearchgate.netuni-muenchen.de NBO analysis transforms the delocalized molecular orbitals into localized orbitals corresponding to Lewis-like structures (bonds and lone pairs) and non-Lewis orbitals (antibonds and Rydberg orbitals). uni-muenchen.de By examining the interactions between filled Lewis orbitals and empty non-Lewis orbitals, NBO analysis can quantify the strength of donor-acceptor interactions, such as hydrogen bonding or n -> π* transitions, which contribute to the molecule's stability and properties. acs.orgresearchgate.netuni-muenchen.de Studies on related pyridine (B92270) derivatives have utilized NBO analysis to investigate intramolecular interactions and charge delocalization. acs.orgresearchgate.netmdpi.com This type of analysis applied to this compound can provide detailed information about the nature of the bonds, the distribution of electron density, and the presence of any stabilizing or destabilizing interactions within the molecule.

V. Research Applications in Medicinal Chemistry and Chemical Biology

Role as Synthetic Intermediates in Drug Discovery

2-Nitropyridin-4-ol and its derivatives serve as key intermediates in the synthesis of a variety of pharmaceutical compounds. innospk.comuni.lu The presence of the nitro group, which can be reduced to an amine, and the hydroxyl group on the pyridine (B92270) ring provides reactive sites for further functionalization, enabling the construction of diverse molecular architectures relevant to drug discovery. innospk.com

Precursors for Pharmaceutical Compounds

The chemical versatility of this compound allows it to act as a precursor in the production of various pharmaceutical agents. innospk.comuni.lu Its structure can be modified through different reactions to introduce necessary functional groups for desired biological activity. innospk.com For example, related nitropyridine derivatives have been explored as precursors for substituted pyridine intermediates used in the synthesis of adenosine (B11128) compounds and their analogs, which have potential applications in treating conditions like hypertension and myocardial ischemia. google.com

Building Blocks for Complex Molecular Structures

This compound's unique molecular structure makes it a valuable building block for creating complex organic molecules. innospk.com Its ability to participate in various reactions, such as nucleophilic substitution and reduction, broadens its synthetic utility in constructing intricate molecular frameworks relevant to medicinal chemistry and materials science. innospk.comsmolecule.com

Development of Anti-inflammatory and Analgesic Drugs

While direct research specifically on this compound's role in the development of anti-inflammatory and analgesic drugs is limited in the provided context, related nitropyridine derivatives have been utilized in this area. For instance, 4-Methyl-2-nitropyridine is employed as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com Anti-inflammatory drugs, such as NSAIDs, work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. nih.govscielo.br Analgesic drugs are used to treat pain. fda.gov

Synthesis of Proton Pump Inhibitors (PPIs) and Related Compounds

Nitropyridine derivatives have been implicated in the synthesis of Proton Pump Inhibitors (PPIs). PPIs are a class of drugs that reduce gastric acid production by inhibiting the H+/K+ ATPase proton pump in the stomach. wikipedia.org While this compound is not directly mentioned as a precursor, the synthesis of some PPIs involves nitropyridine intermediates. For example, in the synthesis of Omeprazole, a 4-nitropyridine (B72724) derivative is formed through nitration of a trimethyl pyridine precursor. rjpbcs.com This highlights the potential for nitropyridine structures to be incorporated into the synthetic routes for PPIs.

Precursors for Anticancer Agents and Tumor Growth Inhibition

Nitropyridine derivatives, including structures related to this compound, have been investigated as precursors for potential anticancer agents. innospk.comchemimpex.comfishersci.se These compounds can serve as starting materials for synthesizing molecules designed to inhibit tumor growth. innospk.comsmolecule.comexplorationpub.com For instance, nitropyridine linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine (B18323), have shown promise as potent anticancer agents. nih.gov Research also explores the synthesis of novel pyrido[3,4-d]pyrimidine (B3350098) derivatives, some of which are derived from nitropyridin-2-ol, for their potential as anticancer agents, showing inhibitory effects against various cancer cell lines. nih.gov

Development of Antiviral Agents, including HIV-1 Reverse Transcriptase Inhibitors

Nitropyridine derivatives have demonstrated activity against viruses, including HIV-1. google.comchemimpex.comacrospharma.co.kr Some studies indicate that derivatives of 2-nitropyridine (B88261) can serve as antiviral agents, exhibiting activity against HIV-1 reverse transcriptase. Reverse transcriptase inhibitors (RTIs) are a critical class of antiretroviral drugs used to treat HIV infections by interfering with the enzyme HIV uses to convert its RNA into DNA. ebsco.commdpi.com Research has explored the synthesis and evaluation of 2-pyridinone derivatives, structurally related to this compound, as HIV-1 specific reverse transcriptase inhibitors. nih.gov While the direct involvement of this compound in the synthesis of currently approved HIV-1 RT inhibitors is not explicitly detailed in the provided information, the use of related nitropyridine and pyridinone structures in this area of research underscores its potential relevance.

Research on Antifungal and Antibacterial Compounds

Nitropyridine derivatives, including those related to this compound, have been investigated for their potential as antifungal and antibacterial agents. Studies have shown that some nitropyridine compounds exhibit activity against a range of bacterial and fungal species. For instance, research involving pyridoxazinone derivatives synthesized from 3-hydroxy-2-nitropyridine (B88870) demonstrated antibacterial activity against Enterococcus faecalis and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the range of 7.8–15.6 μg/mL and 31.25–125 μg/mL, respectively. researchgate.net Antifungal activity was also observed, with one compound showing an MIC of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net

Another study highlighted the antimicrobial activity of nitropyridine-containing metal complexes, which showed activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, comparable to that of ciprofloxacin. nih.gov These complexes also demonstrated antifungal activity against Candida albicans. nih.gov

Further research on nitropyridine derivatives has indicated their potential to inhibit the growth of fungal pathogens, suggesting applications in agriculture. Some studies have also explored the use of nitropyridine derivatives as intermediates in the synthesis of antibacterial compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Nitropyridine Derivatives

Compound ClassTarget MicroorganismsObserved ActivitySource
Pyridoxazinone derivatives (from 3-hydroxy-2-nitropyridine)Enterococcus faecalis, Acinetobacter baumanniiAntibacterial (MIC: 7.8–125 μg/mL) researchgate.net
Pyridoxazinone derivatives (from 3-hydroxy-2-nitropyridine)Candida albicans, C. glabrata, C. tropicalisAntifungal (MIC: 62.5 μg/mL for one compound) researchgate.net
Nitropyridine-containing metal complexesS. aureus, B. subtilis, P. aeruginosa, E. coliAntibacterial (comparable to ciprofloxacin) nih.gov
Nitropyridine-containing metal complexesCandida albicansAntifungal nih.gov
2-nitropyridine derivativesFungal pathogensAntifungal (inhibition of growth)

Development of Janus Kinase 2 (JAK2) Inhibitors

Nitropyridine derivatives have been utilized in the synthesis of Janus Kinase 2 (JAK2) inhibitors. nih.gov JAK2 is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways, and its aberrant activity is implicated in several diseases, including myeloproliferative neoplasms. targetedonc.combloodresearch.or.krinvivogen.com Research has involved synthesizing nitropyridine-containing molecules and evaluating their inhibitory potency against JAK2. For example, a series of sulfamides were synthesized starting from 2-amino-3-methylpyridine, with the most potent compounds showing JAK2 inhibition with IC₅₀ values in the range of 8.5–12.2 µM. nih.gov While this compound itself may not be a direct JAK2 inhibitor, its pyridine scaffold and functional groups can be incorporated into larger molecular structures to develop compounds with targeted inhibitory activity against this kinase.

Glycogen Synthase Kinase-3 (GSK3) Inhibitors

Derivatives of nitropyridines have also been explored in the development of Glycogen Synthase Kinase-3 (GSK3) inhibitors. nih.gov GSK3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is associated with various diseases, including diabetes and neurodegenerative disorders. nih.govgoogle.com Research has focused on synthesizing heterocyclic compounds that can inhibit GSK3 activity. One approach involved the synthesis of a novel series of heterocyclic compounds using 2,6-dichloro-3-nitropyridine (B41883) as a starting material. nih.gov These compounds were designed to inhibit GSK3. nih.gov While the specific activity of this compound derivatives as GSK3 inhibitors requires further investigation, the presence of the nitropyridine core suggests its potential as a building block for synthesizing such inhibitors.

DNA-Dependent Protein Kinase Inhibitors

Nitropyridine derivatives have been employed as starting materials or intermediates in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. nih.gov DNA-PK is a key enzyme in the non-homologous end-joining pathway of DNA double-strand break repair, making it a target for cancer therapy and as a radiosensitizer. sigmaaldrich.comrndsystems.comtocris.comrndsystems.comnih.gov For instance, the synthesis of the highly selective DNA-PK inhibitor AZD7648 utilized 2-amino-4-methyl-5-nitropyridine (B42881) as a starting compound. nih.govmdpi.com This highlights the utility of nitropyridine scaffolds in constructing molecules that modulate DNA repair pathways. While direct research on this compound as a DNA-PK inhibitor was not found, its structural similarity to other nitropyridine precursors suggests a potential role in the synthesis of related inhibitory compounds.

Phosphodiesterase Inhibitors

Research has indicated that nitrosyl iron complexes with 5-nitropyridin-2-yl ligands showed activity against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE). nih.gov This suggests that nitropyridine-containing structures can be relevant in the development of phosphodiesterase inhibitors. While this specific example involves a different isomer (5-nitropyridin-2-yl), it demonstrates the broader potential of nitropyridine scaffolds in targeting phosphodiesterase enzymes. Further research would be needed to determine if this compound or its derivatives exhibit similar inhibitory activity against phosphodiesterases.

Mechanistic Studies of Biological Activity

Enzyme Inhibition Studies

Enzyme inhibition studies are crucial for understanding the biological activity of chemical compounds, including nitropyridine derivatives. These studies aim to determine how a compound interacts with an enzyme and affects its activity. bioivt.comnih.govpioneerpublisher.com For nitropyridine derivatives, enzyme inhibition studies can help elucidate their mechanisms of action in various biological processes, such as their effects on bacterial and fungal growth or their modulation of kinase activity. While specific enzyme inhibition studies focusing solely on this compound were not prominently detailed in the search results, research on related nitropyridine compounds provides insights into potential mechanisms. For example, studies on nitropyridine-containing complexes have investigated their interaction with enzymes and their influence on biochemical pathways. smolecule.com The ability of nitropyridine derivatives to inhibit enzymes like JAK2, GSK3, and potentially phosphodiesterases points towards their capacity to bind to and modulate the function of these biological targets. nih.gov Further detailed enzyme kinetics and structural studies would be necessary to fully understand the precise mechanisms by which this compound and its derivatives exert their biological effects through enzyme inhibition.

Receptor Binding and Modulation of Signaling Pathways

Studies on nitropyridine derivatives have indicated their ability to interact with specific enzymes and receptors, thereby influencing biochemical processes and potentially modulating signaling pathways. smolecule.com While direct, detailed studies on the receptor binding and signaling pathway modulation specifically by this compound are limited in the provided search results, related compounds like 4-bromo-2-nitropyridin-3-ol (B3246959) have been investigated for their effects on various biochemical pathways, including enzyme inhibition and receptor binding. smolecule.com Pyridinone-containing compounds, a class that includes the pyridin-4-ol core, have been explored for their ability to interact with kinase hinge regions, suggesting a potential for modulating kinase-mediated signaling pathways. nih.govfrontiersin.org P2 purinergic receptors, such as the P2X4 subtype, are known to regulate inflammatory responses and are considered potential therapeutic targets, illustrating the relevance of receptor modulation in inflammatory conditions. nih.govnih.gov

Anti-trypanosomal Effects

Research into nitroaromatic compounds, including nitropyridine derivatives, has explored their potential as treatments for trypanosomatid diseases caused by parasites like Trypanosoma brucei and Trypanosoma cruzi. nih.govacs.org While specific data for the anti-trypanosomal effects of this compound were not explicitly detailed in the search results, studies on other nitropyridine-based compounds have shown activity against Trypanosoma brucei brucei. theses.fr The bioactivation of nitroaromatic compounds by type I nitroreductase (NTR) enzymes in trypanosomatid parasites is a key mechanism underlying their anti-trypanosomal activity. nih.gov Efforts in developing anti-trypanosomal drugs have included the optimization of compound series based on phenotypic screening against T. cruzi amastigotes. acs.org

Phototoxicity Studies

Phototoxicity is a potential concern for photoreactive chemicals that absorb light in the range of 290-700 nm. pmda.go.jpservice.gov.uk Studies have investigated the photoactivation and phototoxicity of nitropyridine complexes against cancer cells. nih.gov For instance, a nitropyridine complex showed moderate non-light-induced cytotoxicity. nih.gov Phototoxicity assessment typically involves evaluating the potential for light-induced tissue responses to a photoreactive chemical. pmda.go.jp While the general concept of phototoxicity in nitropyridines and related complexes has been explored, specific detailed phototoxicity studies focused solely on this compound were not found in the provided search results.

Modulation of Inflammatory Responses

Nitropyridine derivatives have been investigated for their potential to modulate inflammatory responses. smolecule.com For example, 4-bromo-2-nitropyridin-3-ol has been studied for its promise in modulating inflammatory responses. smolecule.com Compounds that inhibit CRAC ion channels are believed to inhibit the production of IL-2 and other cytokines involved in inflammatory and immune responses. google.com NRF2 activation has also been shown to induce anti-inflammatory effects in microglia and macrophages by counteracting the release of proinflammatory cytokines. pnas.org Pyridinone derivatives, structurally related to this compound, have been reported to exhibit anti-inflammatory activity. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR studies aim to identify the relationship between the chemical structure of a molecule and its biological activity, while SPR studies focus on the relationship between structure and physicochemical properties. gardp.orgaalto.fi These studies are crucial in medicinal chemistry for optimizing the pharmacological profiles of compounds. aalto.fi

Identification of Key Structural Features for Efficacy

SAR studies involve making systematic chemical modifications to a compound to understand how these changes affect its biological activity. gardp.org This process helps in identifying the specific structural characteristics essential for desired efficacy. While detailed SAR studies specifically on this compound are not presented in the search results, studies on related pyridine and pyridinone derivatives highlight the importance of specific substituents and structural arrangements for activity. For instance, SAR trends for other compound series have shown that the position and nature of substituents on the pyridine or related heterocyclic ring can significantly impact activity against various targets, including enzymes and receptors. acs.orgnih.govacs.org

Optimization of Pharmacological Profiles

SAR and SPR studies are integral to the lead optimization process in drug discovery, where the goal is to enhance biological activity, improve selectivity, and optimize physicochemical properties such as solubility and metabolic stability. gardp.orgaalto.fiacs.org By understanding the relationship between structure and properties, medicinal chemists can design new molecules with improved pharmacological profiles. gardp.org Although specific optimization data for this compound is not available in the provided results, the principles of SAR/SPR are universally applied in medicinal chemistry to refine compound series for better therapeutic potential. aalto.fi

Prodrug Design and Drug Delivery Systems

Research into prodrug design and advanced drug delivery systems represents a significant area within medicinal chemistry and chemical biology, aiming to improve the pharmacological properties of therapeutic agents. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active drug. This strategy can address various challenges associated with the parent drug, such as poor solubility, limited bioavailability, lack of target specificity, or undesirable toxicity profiles. slideshare.netijnrd.orgmdpi.comnih.gov Drug delivery systems, on the other hand, encompass various formulations and technologies designed to transport a drug to its site of action within the body, controlling its release, distribution, and metabolism. americanpharmaceuticalreview.comnih.govmedcraveonline.comunitaid.org

Pyridine derivatives, as a class of nitrogen heterocycles, are widely recognized as privileged structural motifs in drug design, with numerous pyridine-containing compounds present in approved pharmaceuticals. mdpi.comnih.gov The presence of the pyridine ring, along with various substituents, allows for diverse chemical modifications and interactions relevant to biological systems. mdpi.comnih.govinnospk.comsmolecule.com The incorporation of functional groups such as nitro and hydroxyl groups, as in this compound, can influence the compound's reactivity and potential for conjugation or modification to form prodrugs or be incorporated into delivery systems. innospk.comsmolecule.com

Vi. Research Applications in Materials Science and Catalysis

Development of Novel Materials with Specific Electronic or Optical Properties

The incorporation of nitropyridine moieties into organic molecules can lead to materials with interesting electronic and optical characteristics. These properties are often influenced by the electron-withdrawing nature of the nitro group and the π-conjugated system of the pyridine (B92270) ring.

Non-linear Optical (NLO) Applications

Organic compounds with extended π-electron systems and donor-acceptor groups, such as nitropyridines, are of interest for nonlinear optical (NLO) applications optica.org. These materials can be used in frequency conversion and optical signal processing optica.org. For instance, N-(4-nitro-2-pyridinyl)-phenylalaninol, a related nitropyridine derivative, has been investigated for its NLO properties, showing a significant nonlinear optical coefficient optica.org. Studies on similar organic crystals highlight the potential of nitropyridine-based structures in NLO devices, with research focusing on properties like second-harmonic generation (SHG) and optical limiting researchgate.netcolab.wsresearchgate.net.

A study on 2-amino-5-nitropyridine (B18323) 4-chlorobenzoic acid (1:1), an organic adduct compound, demonstrated promising NLO properties. The crystal exhibited a high optical transmittance window and good thermal stability. researchgate.netcolab.wsresearchgate.net. Third-order nonlinear optical coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ⁽³⁾), were evaluated, indicating its potential for NLO applications researchgate.netcolab.wsresearchgate.net.

Optoelectronic Applications

Nitropyridine derivatives are also relevant in the field of optoelectronics. Their electronic structure can be tuned for specific applications in optoelectronic devices dntb.gov.ua. Research explores the synthesis and properties of nitropyridine-linked compounds for potential use in organic electronic devices researchgate.net. The ability to influence photophysical and electrochemical properties through structural modifications makes nitropyridines valuable building blocks in this area researchgate.net. Studies comparing the opto-electronic properties of different organic semiconductors, including those with nitropyridine units, contribute to understanding their suitability for optoelectronic applications researchgate.net.

Organic Light-Emitting Diode (OLED) Intermediates

While direct information on 2-Nitropyridin-4-ol as an OLED intermediate is not explicitly detailed in the search results, related nitropyridine compounds are mentioned in the context of OLED materials and intermediates bldpharm.comchemicalbook.com. The chemical properties of nitropyridine derivatives make them useful building blocks in the synthesis of various organic materials, including those used in OLEDs chemicalbook.comacrospharmatech.com. The ability to undergo reactions like nucleophilic substitution and reduction makes them versatile intermediates in the synthesis of more complex molecules required for OLED technology .

Catalysis and Ligand Design

Nitropyridines and their derivatives play a role in catalysis, primarily through their ability to act as ligands and form metal complexes. The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing the catalytic activity and selectivity of the resulting complexes.

Metal Complexation and Coordination Chemistry

Nitropyridines can function as ligands, forming coordination complexes with various metal ions mdpi.comalfachemic.com. The Lewis basic character of the pyridine nitrogen allows it to bind to transition metals alfachemic.com. Studies have reported the synthesis and characterization of metal complexes involving nitropyridine ligands, including complexes with copper, zinc, nickel, palladium, and ruthenium mdpi.comnih.govrasayanjournal.co.inresearchgate.net. These complexes exhibit diverse structural features and properties depending on the metal ion and the specific nitropyridine derivative used as a ligand researchgate.net. The formation of metal complexes with nitropyridine ligands is an active area of research, exploring different coordination geometries and metal-ligand interactions alfachemic.comwikipedia.org.

Vii. Other Academic Research Areas

Agricultural Chemistry: Herbicides and Insecticides

Research in agricultural chemistry explores compounds for potential use as herbicides and insecticides. While 2-Nitropyridin-4-ol itself is not explicitly identified as a commercial herbicide or insecticide in the provided information, related pyridine (B92270) derivatives have shown activity in this area. For instance, 2-Chloropyridin-4-ol is mentioned as being instrumental in agricultural chemicals, including herbicides and fungicides. fishersci.ie Additionally, 4-nitropyridine (B72724) and its nitrated derivatives are investigated as intermediates for synthesizing plant growth regulators that can enhance crop yield and quality. Other brominated nitropyridine compounds, such as 2-Bromo-4-nitropyridine, are also noted for their role in the formulation of agrochemicals, including herbicides and fungicides, contributing to pest management. chemimpex.com Similarly, 3-Hydroxy-4-nitropyridine is employed in the agrochemical industry for developing pesticides and herbicides, partly due to its ability to inhibit specific enzymes. netascientific.com The herbicide Indaziflam, a different chemical class but mentioned in the context of herbicides, functions as a cellulose (B213188) biosynthesis inhibitor. wikipedia.org, nih.gov The exploration of these related nitropyridine structures in agrochemistry suggests a broader interest in this class of compounds for potential agricultural applications, which could include investigations into this compound or its derivatives.

Environmental Science: Degradation of Pollutants

In environmental science, the fate and degradation of chemical pollutants are significant areas of study. Research has focused on the biodegradation of various nitroaromatic compounds and pyridine derivatives, which provides context for the potential environmental behavior of this compound. Studies have investigated the degradation of nitrophenols, such as 2,4-dinitrophenol (B41442) and 4-nitrophenol (B140041), by bacterial strains under various conditions. fishersci.ca, epa.gov For example, the degradation of 2,4-dinitrophenol can lead to transformation products like 2-amino-4-nitrophenol. fishersci.ca The degradation pathways of related compounds like 4-nitrophenol and 2,4-dinitrophenol by certain Rhodococcus strains have been documented. epa.gov The broader field of environmental science also explores nanobiotechnology approaches for the remediation of persistent organic pollutants, including the degradation of organic compounds facilitated by microbial enzymatic processes. wikipedia.org While direct studies on the environmental degradation of this compound were not specifically found, research on the biodegradation of structurally similar nitrophenols and other nitropyridine compounds indicates the relevance of this area for understanding the environmental fate of this compound.

Supramolecular Chemistry: Self-Assembly and Host-Guest Interactions

Viii. Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in accelerating various stages of drug discovery and development, including target identification, drug design, and the prediction of molecular properties farmaciajournal.comnih.govcuestionesdefisioterapia.commednexus.orgresearchgate.net. AI/ML models can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the potential activity of new compounds or optimize existing ones mednexus.orgresearchgate.net. For 2-Nitropyridin-4-ol, future research could explore the use of AI/ML algorithms to design novel derivatives with modified substituents, aiming to predict their potential interactions with biological targets or optimize their physicochemical properties for specific applications. These computational approaches could help prioritize synthesis efforts by identifying promising structural modifications before experimental work begins. AI can assist in structure-based drug discovery by predicting 3D protein structures and the effect of a compound on a target nih.gov. While specific applications for this compound were not found, the general capability of AI/ML in generating molecular databases and libraries and ascertaining pharmacokinetic properties highlights a potential future direction mednexus.org. If applied to this compound, relevant data tables in this area would include predicted binding affinities, ADMET profiles, or generated molecular libraries of derivatives.

High-Throughput Screening and Combinatorial Chemistry

High-Throughput Screening (HTS) and Combinatorial Chemistry are established methodologies used to rapidly synthesize and test large libraries of compounds for desired properties, typically biological activity nih.govbenthamscience.comscispace.comnih.govjdigitaldiagnostics.com. Given that nitropyridine derivatives serve as intermediates in the synthesis of various biologically active molecules mdpi.comnih.gov, this compound could potentially be utilized as a building block in combinatorial chemistry libraries. Subsequent HTS campaigns could then evaluate these libraries against a range of biological targets or for specific chemical properties. This would allow for the rapid exploration of a diverse chemical space around the this compound scaffold. While no specific HTS or combinatorial chemistry studies involving this compound were identified, these methods are widely applied in drug discovery and agrochemical research nih.govbenthamscience.com. Data tables in this context would typically present screening results, such as IC50 values or percentage inhibition, for a library of compounds synthesized from or related to this compound.

Advanced Mechanistic Investigations at the Molecular Level

Understanding the detailed mechanism of action of a compound at the molecular level is crucial for rational design and optimization. While the general mechanism of action of some nitropyridine derivatives involves the electron-withdrawing effect of the nitro group influencing reactivity , advanced investigations into this compound could delve deeper. Future research could employ advanced spectroscopic techniques, computational chemistry, and biochemical assays to elucidate its precise interactions with enzymes, receptors, or other biomolecules, should potential biological activities be identified. Studies on other nitropyridine derivatives have explored their interactions with specific enzymes and receptors, influencing biochemical processes smolecule.com. Mechanistic studies could also focus on the compound's chemical reactivity and transformation pathways under various conditions, which is important for its use as an intermediate . Relevant data tables could include kinetic parameters of enzymatic reactions, binding constants, or computational data on interaction energies and transition states.

Exploration of Novel Biological Targets

Nitropyridine derivatives have demonstrated a range of biological activities, including potential antiviral, antifungal, and antitumor properties, often by acting as inhibitors of various biological targets mdpi.comnih.govsmolecule.com. Future research on this compound could involve screening against novel biological targets that have emerged from recent biological research. Given its structure, it might exhibit activity against targets modulated by similar pyridine-containing compounds. For example, other nitropyridine derivatives have been explored as inhibitors of JAK2, GSK3, ROS1, ALK, and protoporphyrinogen (B1215707) oxidase mdpi.comnih.govnih.gov. Exploring novel targets could uncover previously unknown therapeutic or agrochemical applications for this compound or its derivatives. Data tables in this area would list the biological targets screened and the activity observed (e.g., IC50, EC50, or binding affinity).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Nitropyridin-4-ol, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route 1 : Direct nitration of pyridin-4-ol using mixed acid (HNO₃/H₂SO₄). Monitor temperature (0–5°C) to avoid over-nitration. Use TLC or HPLC to track reaction progress .
  • Route 2 : Electrophilic substitution via diazotization followed by nitro group introduction. Optimize stoichiometry (e.g., NaNO₂/HCl ratio) and solvent polarity (e.g., DMF vs. acetic acid) to control regioselectivity .
  • Optimization : Conduct fractional factorial experiments to assess variables (temperature, catalyst concentration). Use SciFinder® to cross-reference existing protocols and identify gaps .

Q. How can the purity and structural identity of this compound be verified using spectroscopic techniques?

  • Methodology :

  • NMR : Compare chemical shifts (¹H/¹³C) with NIST reference data for pyridin-2-ol derivatives. Note deshielding effects from the nitro group at C2 and hydroxyl at C4 .
  • IR : Confirm O–H (3200–3600 cm⁻¹) and nitro (1520, 1350 cm⁻¹) stretches. Use KBr pellet preparation to minimize hydrogen bonding interference .
  • Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or OH groups) against computational predictions (e.g., Gaussian) .

Advanced Research Questions

Q. What challenges arise in interpreting NMR spectra of this compound due to tautomerism or nitro group electronic effects?

  • Methodology :

  • Tautomer Analysis : Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe equilibrium between enol and keto forms. Compare with DFT-calculated tautomer stability .
  • Nitro Group Effects : Use Hammett substituent constants (σₚ) to predict electron-withdrawing impacts on chemical shifts. Cross-validate with X-ray crystallography (SHELX refinement) to resolve ambiguities .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers (C3/C5 positions). Solvent effects (e.g., DMF vs. THF) can be modeled using COSMO-RS .
  • Transition State Analysis : Use Gaussian or ORCA to model SNAr pathways. Compare activation energies for nitro vs. hydroxyl group participation .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for 2-Nitrophenol derivatives?

  • Methodology :

  • Critical Literature Review : Classify studies by solvent systems (polar protic vs. aprotic) and pH conditions. Use SciFinder® to filter peer-reviewed data post-2010 .
  • Controlled Replication : Repeat key experiments (e.g., UV-Vis stability assays) under standardized conditions (25°C, inert atmosphere). Apply ANOVA to assess batch-to-batch variability .

Q. How do substituent positions (e.g., 2-nitro vs. 4-nitro) influence the photochemical degradation pathways of nitropyridinols?

  • Methodology :

  • Comparative Studies : Synthesize this compound and 4-Nitropyridin-2-ol isomers. Monitor degradation via HPLC-MS under UV light (254 nm). Correlate half-lives with Hammett parameters .
  • Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to identify intermediates. EPR spectroscopy can detect nitro radical anion formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitropyridin-4-ol
Reactant of Route 2
2-Nitropyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.